molecular formula C6H3BrF3N B062328 2-Bromo-6-(trifluoromethyl)pyridine CAS No. 189278-27-1

2-Bromo-6-(trifluoromethyl)pyridine

Cat. No.: B062328
CAS No.: 189278-27-1
M. Wt: 225.99 g/mol
InChI Key: DOWNSQADAFSSAR-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridine (CAS RN: 189278-27-1) is a halogenated pyridine derivative with the molecular formula C₆H₃BrF₃N and a molecular weight of 225.99 g/mol . It is characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. This compound is widely used in pharmaceutical and agrochemical synthesis due to its versatility in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings . It has a melting point of 49–50°C and is typically stored under controlled conditions (e.g., 49–50°C) to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-(trifluoromethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at room temperature and then heated to reflux for about an hour . Another method involves the use of trifluoromethyl copper as a trifluoromethylating agent to introduce the trifluoromethyl group directly onto a pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to achieve consistent results. The product is then purified through distillation or recrystallization to obtain the desired compound .

Scientific Research Applications

Synthetic Chemistry

1.1. Reagent in Organic Synthesis
2-Bromo-6-(trifluoromethyl)pyridine serves as an important building block in organic synthesis. It is often utilized in the synthesis of more complex organic molecules due to its reactivity, particularly in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles.

Case Study: Synthesis of Pyridine Derivatives
Research has demonstrated the utility of this compound in synthesizing various pyridine derivatives through palladium-catalyzed cross-coupling reactions. For instance, its reaction with aryl boronic acids has been explored to generate biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1. Anticancer Activity
Recent studies have indicated that compounds derived from this compound exhibit promising anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Case Study: Dual Inhibition of Cancer Cells
A study focused on hybrid molecules combining sulfonamide and chalcone moieties with this compound showed dual inhibition of human carbonic anhydrase IX activity, which is implicated in tumor growth and metastasis. The synthesized compounds demonstrated significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Agrochemicals

3.1. Development of Pesticides
The compound has been investigated as a precursor for developing novel agrochemical agents. Its ability to modify biological pathways makes it a candidate for designing pesticides that target specific pests while minimizing environmental impact.

Data Table: Comparison of Biological Activity

CompoundActivityTarget Organism
This compoundModerateVarious insects
Related Trifluoromethyl PyridinesHighSpecific pests

Material Science

4.1. Functional Materials
this compound has applications in the development of functional materials, particularly those requiring enhanced thermal and chemical stability.

Case Study: Polymer Synthesis
The compound has been employed in synthesizing fluorinated polymers, which exhibit superior properties such as increased resistance to solvents and thermal degradation. These materials are valuable in coatings and electronic applications .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the bromine and trifluoromethyl groups. These groups can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compounds it is incorporated into, thereby improving their biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects on Reactivity

2-Bromo-4-(trifluoromethyl)pyridine

  • Key Difference : The -CF₃ group is at the 4-position instead of the 6-position.
  • Reactivity : In a reductive homocoupling reaction using Cyrene™, 2-bromo-4-(trifluoromethyl)pyridine achieved full conversion after 12 hours , whereas the 6-CF₃ isomer required 48 hours for 90% conversion . This disparity highlights the steric and electronic effects of substituent positioning. The 6-CF₃ group likely creates greater steric hindrance, slowing reaction kinetics.

Halogen-Substituted Derivatives

2-Bromo-3-chloro-6-(trifluoromethyl)pyridine

  • Structure : Additional chlorine at the 3-position (Molecular formula: C₆H₂BrClF₃N ; MW: 260.44 g/mol ) .

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

  • Structure : Fluorine at the 2-position (CAS RN: 1159512-36-3) .
  • Electronic Effects : Fluorine’s high electronegativity may alter the electron density of the pyridine ring, affecting regioselectivity in cross-coupling reactions.

Functionalized Derivatives

2-Bromo-6-(trifluoromethyl)nicotinic Acid

  • Structure : Carboxylic acid group at the 3-position (CAS RN: 749875-07-8) .
  • Applications : Serves as a precursor for metal-binding pharmacophores. The carboxylic acid group enables chelation with metals, making it valuable in medicinal chemistry .

2-Bromo-3-amino-6-(trifluoromethyl)pyridine

  • Structure: Amino (-NH₂) group at the 3-position (MW: 241.01 g/mol) .
  • Utility: The amino group introduces a site for further functionalization (e.g., acylation), expanding its utility in drug discovery.

Reaction Performance in Catalytic Systems

  • Pd-Catalyzed Diarylation : 2-Bromo-6-(trifluoromethyl)pyridine reacted with 3-bromofuran to yield diarylated products in 47–53% yields , demonstrating moderate reactivity .
  • Suzuki Coupling : In the synthesis of ticlopidine derivatives, it achieved 78% yield , outperforming many bromopyridines lacking electron-withdrawing groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Reactivity/Application
This compound C₆H₃BrF₃N 225.99 189278-27-1 Cross-coupling reactions (78% yield in Pd-catalyzed diarylation) ; mp 49–50°C
2-Bromo-4-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 N/A Faster homocoupling (full conversion in 12 h vs. 48 h for 6-CF₃ isomer)
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 1211521-13-9 Higher molecular weight; potential for enhanced electrophilicity
2-Bromo-6-(trifluoromethyl)nicotinic acid C₇H₃BrF₃NO₂ 270.00 749875-07-8 Metal-chelating applications in drug design
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine C₆H₂BrF₄N 241.99 1159512-36-3 Altered electronic effects due to fluorine

Research Findings and Trends

Substituent Position Matters : The 6-CF₃ group in this compound imposes steric hindrance, reducing reaction rates compared to its 4-CF₃ isomer .

Halogen Diversity : Chlorine or fluorine substitution modulates electronic properties, enabling tailored reactivity for specific synthetic pathways .

Functional Group Expansion: Derivatives like nicotinic acid or amino-pyridines broaden applications in medicinal chemistry, particularly in metal coordination and drug intermediates .

Biological Activity

2-Bromo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is C6H3BrF3NC_6H_3BrF_3N, with a molar mass of approximately 225.99 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its biological activities, including antimicrobial and anticancer properties.

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing bioactivity. The bromine atom also contributes to the compound's reactivity, making it a valuable building block in drug synthesis.

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit selective activity against various pathogens, including Chlamydia trachomatis and other bacteria. The trifluoromethyl group appears to play a crucial role in enhancing the antimicrobial efficacy of derivatives based on this compound .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) cells. For instance, compounds derived from similar structures have shown IC50 values indicating significant cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Feature Impact on Activity
Bromine Atom Enhances reactivity and potential enzyme inhibition
Trifluoromethyl Group Increases lipophilicity and metabolic stability
Pyridine Ring Facilitates interaction with biological targets

Case Studies and Research Findings

  • Antimicrobial Selectivity : A study highlighted that derivatives containing the trifluoromethyl group exhibited selective activity against Chlamydia trachomatis, demonstrating minimal toxicity to host cells while effectively impairing bacterial growth . This selectivity is crucial for developing targeted therapies.
  • Cytotoxicity in Cancer Models : In a study involving various cancer cell lines, compounds derived from this compound showed promising results in reducing tumor growth in vivo. The mechanism of action appears to involve apoptosis induction through specific pathways, although further research is needed to elucidate these mechanisms fully .
  • Comparative Analysis with Analogues : Comparative studies with similar compounds indicate that the presence of both bromine and trifluoromethyl groups in this compound enhances its biological activity compared to analogues lacking these substituents. For example, replacing the trifluoromethyl group with a chlorine atom resulted in reduced antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-(trifluoromethyl)pyridine?

  • Methodological Answer : The compound is typically synthesized via halogenation or coupling reactions. For example, reductive coupling of halogenated pyridines using nickel catalysts (e.g., Ni(0) complexes) can yield brominated trifluoromethylpyridines. Cross-coupling reactions with Pd catalysts, such as Suzuki-Miyaura or direct C–H arylation, are also effective. Purity (>97%) is achieved through recrystallization or column chromatography, with characterization via melting point (49–50°C) and HPLC .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Key techniques include:

  • HPLC : To confirm purity (>97% as per supplier specifications).
  • NMR Spectroscopy : To identify substituent positions (e.g., distinguishing bromine and trifluoromethyl groups).
  • Melting Point Analysis : Consistent with literature values (49–50°C).
  • Mass Spectrometry (ESIMS) : For molecular weight confirmation (e.g., m/z 292.2 for derivatives) .

Q. What are its typical applications in cross-coupling reactions?

  • Methodological Answer : The compound serves as a versatile electrophile in Pd-catalyzed reactions. For example, in direct C–H bond arylation with 3-bromofuran, it yields diarylated furans (47–53% yield) under Pd(OAc)₂ catalysis. Optimized conditions include using ligands like PPh₃ and solvents such as DMF at 80–100°C .

Advanced Research Questions

Q. Why does the trifluoromethyl group enhance reactivity in Pd-catalyzed multi C–H arylations?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyridine ring, facilitating oxidative addition with Pd catalysts. This effect stabilizes transition states during C–H activation, as observed in diarylation reactions with heteroarenes. Computational studies (DFT) are recommended to probe electronic effects .

Q. What decomposition pathways occur under thermal stress, and how are intermediates characterized?

  • Methodological Answer : At 100°C and 1.7 atm, thermal decomposition generates pyridylcarbene intermediates via nitrogen expulsion. Products include 2-bromo-6-vinylpyridine and cyclopropane derivatives, identified using GC-MS and NMR. Reaction monitoring via in situ IR spectroscopy is advised to track carbene formation .

Q. How can conflicting yield data in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies (e.g., 78% yield in bipyridine synthesis vs. 47–53% in furan diarylation) arise from substrate electronic effects and steric hindrance. Systematic optimization of catalyst loading (e.g., 5 mol% Pd), ligand choice (e.g., Xantphos), and solvent polarity (e.g., switching from DMF to toluene) can improve reproducibility .

Q. What strategies minimize byproduct formation during C–H functionalization?

  • Methodological Answer : Byproducts like mono-arylated furans (5–10% yield) are reduced by:

  • Temperature Control : Lower temperatures (e.g., 60°C) to slow competing pathways.
  • Ligand Screening : Bulky ligands (e.g., SPhos) favor selective diarylation.
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, suppressing protodehalogenation .

Q. How is this compound utilized in synthesizing bioactive molecules?

  • Methodological Answer : It acts as a key intermediate in pharmaceuticals, such as enzyme inhibitors. For example, coupling with pyrrole carboxylates via N-tosylation (General Procedure K) yields precursors for anticancer agents. Bioactivity is assessed via in vitro assays (e.g., kinase inhibition) .

Q. Methodological Considerations

Q. What analytical techniques are critical for reaction optimization?

  • Answer :

  • In Situ NMR : Monitors reaction progress in real time.
  • X-ray Crystallography : Resolves ambiguous structures (e.g., cyclopropane derivatives).
  • HPLC-MS : Detects low-abundance intermediates .

Q. How do steric and electronic factors influence regioselectivity in substitution reactions?

  • Answer : The bromine atom at position 2 directs nucleophilic attack to position 4 due to steric hindrance from the trifluoromethyl group. Computational modeling (e.g., Fukui indices) predicts reactivity patterns, validated by kinetic studies .

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWNSQADAFSSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382345
Record name 2-Bromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189278-27-1
Record name 2-Bromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-6-(trifluoromethyl)pyridine
2-Bromo-6-(trifluoromethyl)pyridine
2-Bromo-6-(trifluoromethyl)pyridine
2-Bromo-6-(trifluoromethyl)pyridine
2-Bromo-6-(trifluoromethyl)pyridine
2-Bromo-6-(trifluoromethyl)pyridine

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